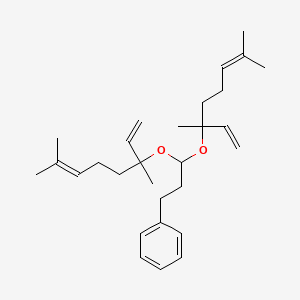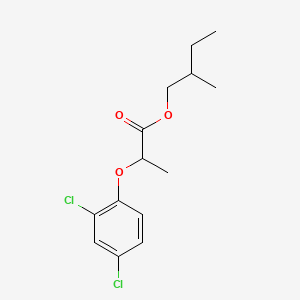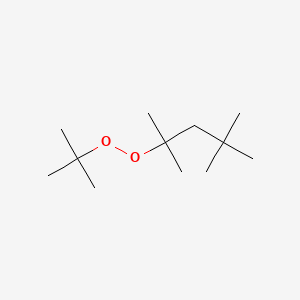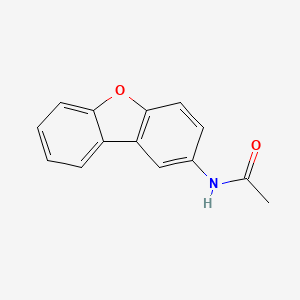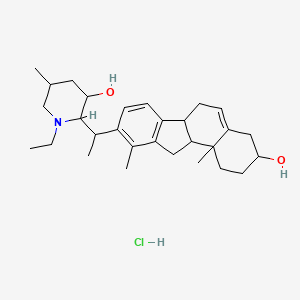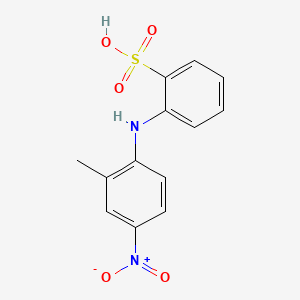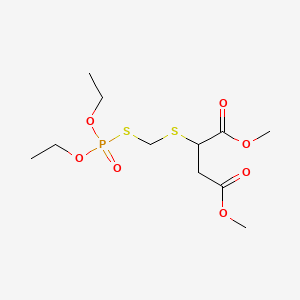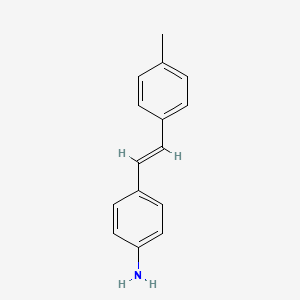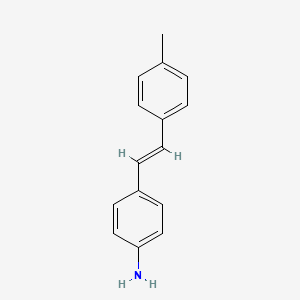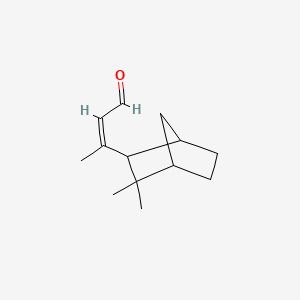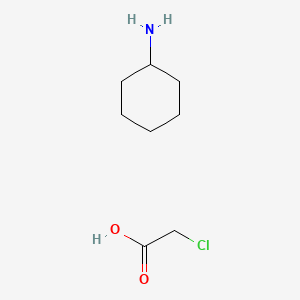
N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate is a complex organic compound with the molecular formula C₃₀H₆₂N₄O₂·C₂H₄O₂. This compound is known for its unique structure, which includes two dodecanamide groups linked by an ethylenebis(iminoethylene) bridge, and an acetate group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate typically involves the reaction of ethylenediamine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to yield the final product. The reaction conditions often include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Dichloromethane or chloroform
- Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 25-30°C.
Reduction: Lithium aluminum hydride in dry ether, temperature around 0-5°C.
Substitution: Nucleophiles like sodium methoxide in methanol, temperature around 25-30°C.
Major Products Formed
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The ethylenebis(iminoethylene) bridge plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethylenebis(iminoethylene))bismyristamide monoacetate
- N,N’-(Ethylenebis(iminoethylene))bispalmitamide monoacetate
- N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate
Uniqueness
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate is unique due to its specific chain length and the presence of an acetate group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain applications in chemistry and biology.
Properties
CAS No. |
93918-64-0 |
|---|---|
Molecular Formula |
C30H62N4O2.C2H4O2 C32H66N4O4 |
Molecular Weight |
570.9 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-[2-(dodecanoylamino)ethylamino]ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C30H62N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-29(35)33-27-25-31-23-24-32-26-28-34-30(36)22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h31-32H,3-28H2,1-2H3,(H,33,35)(H,34,36);1H3,(H,3,4) |
InChI Key |
NGPFCMGUMPMAGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


